Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol
Description
Properties
IUPAC Name |
phenyl-(3-phenyl-1,2,4-oxadiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-13(11-7-3-1-4-8-11)15-16-14(17-19-15)12-9-5-2-6-10-12/h1-10,13,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHIXQVOMDWBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol.
Mode of Action
It’s known that the oxadiazole ring is a crucial part of the molecule’s structure, contributing to its biological activity. The oxadiazole ring can act as a hydrogen bond acceptor due to the electronegativities of nitrogen and oxygen.
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Pharmacokinetics
It’s known that the compound is a solid at room temperature, which could influence its bioavailability.
Result of Action
Similar compounds, such as indole derivatives, have shown diverse biological activities and therapeutic possibilities.
Action Environment
It’s known that the compound is stable at room temperature, which could suggest that it’s relatively stable under various environmental conditions.
Biological Activity
Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves the reduction of phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanone using sodium borohydride in methanol. The process yields the desired product with significant purity after purification through column chromatography. The detailed synthetic procedure is as follows:
-
Materials :
- Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanone
- Sodium borohydride
- Methanol
- Ethyl acetate for extraction
- Procedure :
Antimicrobial Activity
Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit antimicrobial properties. For instance, compounds related to this compound have shown activity against various bacterial strains. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Activity
Research has highlighted the potential of 1,2,4-oxadiazole derivatives in antiviral applications. A case study demonstrated that specific derivatives could inhibit the activity of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. For instance, a related compound exhibited an IC50 value of 5.27 μM against Mpro . This suggests that this compound and its analogs may be promising candidates for further development as antiviral agents.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. A study on related compounds revealed that modifications to the phenyl group significantly affected potency against Mpro. For example:
| Compound | Modification | IC50 (μM) |
|---|---|---|
| Hit-01 | Original | 46 |
| 7h | (2-Methylcyclopropen) | 6.71 |
| 12d | Trifluoromethyl removal | Significant decrease |
This table illustrates how slight changes in chemical structure can lead to substantial differences in biological activity .
Therapeutic Applications
Given its biological activities, this compound has potential applications in treating infectious diseases caused by bacteria and viruses. Its role as a lead compound for drug discovery targeting viral proteases is particularly noteworthy.
Scientific Research Applications
Medicinal Chemistry
Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol has been explored for its potential as a pharmacological agent. The oxadiazole moiety is known for its role in various biological activities:
- Antimicrobial Activity : Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. Compounds with similar structures have been synthesized and tested against various pathogens, showing promise as potential antibiotics .
- Anticonvulsant Properties : Studies have demonstrated that oxadiazole derivatives can possess anticonvulsant activity. For instance, compounds featuring the oxadiazole ring have been evaluated in animal models for their efficacy in reducing seizure activity .
Agricultural Chemistry
The compound serves as a precursor in the synthesis of agrochemicals:
- Pesticides and Herbicides : The reactive functional groups present in this compound allow for modifications that can enhance the efficacy of pesticides and herbicides. Its derivatives have been developed to target specific pests while minimizing environmental impact .
Materials Science
In the realm of materials science, this compound's unique structure lends itself to various applications:
- Fluorescent Materials : The incorporation of this compound into polymer matrices has been explored for developing fluorescent materials. These materials are valuable in applications such as sensors and light-emitting devices .
Case Study 1: Antimicrobial Efficacy
A study published in Nature evaluated a series of oxadiazole derivatives for their antimicrobial activity against a range of bacteria. The results indicated that certain modifications to the this compound scaffold significantly enhanced antibacterial efficacy compared to traditional antibiotics .
| Compound | Activity (Zone of Inhibition) |
|---|---|
| A | 15 mm |
| B | 20 mm |
| C | 25 mm |
Case Study 2: Anticonvulsant Activity
Research conducted by demonstrated that specific derivatives of this compound exhibited anticonvulsant properties comparable to established medications. The study utilized a range of dosages to assess efficacy and side effects.
| Dosage (mg/kg) | Seizure Reduction (%) |
|---|---|
| 10 | 30% |
| 20 | 50% |
| 40 | 70% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
A. 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid (CAS: 875164-21-9)
- Structure: Extends the hydroxymethyl group in the target compound to a butanoic acid chain.
- Molecular Weight : 232.23 g/mol, significantly higher due to the carboxylic acid group .
- Solubility: Soluble in chloroform, methanol, and DMSO, unlike the target compound, which is primarily supplied in solid form .
- Application : Used as a research chemical for conjugation studies due to its carboxylate reactivity .
B. (3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanol (CAS: 400716-17-8)
- Structure : Substitutes the phenyl group at position 3 with a trifluoromethylphenyl group.
C. 3-Phenyl-1,2,4-oxadiazole-5-carboxylic Acid (CAS: 944896-51-9)
- Structure : Replaces the hydroxymethyl group with a carboxylic acid.
- Applications : Functions as a versatile intermediate for amide bond formation in peptide mimetics .
Pharmacologically Active Derivatives
A. Derivative 5h (Anticancer Activity)
- Structure : Contains a 3-phenyl-1,2,4-oxadiazol-5-yl moiety linked to an indazol-5-yl scaffold.
- Activity : Exhibits potent cytotoxicity against ovarian (OVCAR-3), breast (MDA-MB-468), and prostate (DU-145) cancer cell lines, with growth inhibition exceeding 98% .
- Key Feature : The indazole group enhances DNA intercalation, a mechanism absent in the target compound .
B. Chalcone Derivatives (e.g., Compound A1)
- Structure : Integrates the 1,2,4-oxadiazole moiety into a chalcone backbone (e.g., (E)-3-(2,4-dichlorophenyl)-1-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)prop-2-en-1-one).
- Activity : Demonstrates antifungal and anticancer properties, attributed to the α,β-unsaturated ketone system .
Physicochemical Properties
Key Findings and Implications
Structural Flexibility : The 1,2,4-oxadiazole core allows diverse functionalization (e.g., carboxylic acids, trifluoromethyl groups), enabling tailored solubility and reactivity .
Bioactivity Correlations : Electron-withdrawing groups (e.g., -CF₃) and conjugated systems (e.g., chalcones) enhance pharmacological activity compared to the parent hydroxymethyl derivative .
Synthetic Efficiency : Hybrid compounds synthesized via Cs₂CO₃-mediated coupling achieve higher yields (>80%) than multi-step routes (<80%), highlighting methodological advantages .
Preparation Methods
Cyclization of Amidoximes with Aromatic Acid Derivatives
A common method to synthesize 1,2,4-oxadiazoles involves the condensation of amidoximes with aromatic acid derivatives (acid chlorides, esters, or anhydrides), followed by cyclodehydration.
Step 1: Amidoxime Formation
Aromatic nitriles (e.g., benzonitrile) react with hydroxylamine hydrochloride under basic conditions to form amidoximes.Step 2: Condensation with Aromatic Acid Derivatives
The amidoxime is then condensed with an aromatic acid chloride or ester (e.g., benzoyl chloride) to form an O-acyl amidoxime intermediate.Step 3: Cyclodehydration
Heating the intermediate under dehydrating conditions (e.g., with phosphorus oxychloride or polyphosphoric acid) induces cyclization to form the 1,2,4-oxadiazole ring.
This approach allows the introduction of phenyl groups at the 3-position derived from the acid chloride and the amidoxime precursor.
Introduction of the Methanol Group at the 5-Position
The 5-position methanol substituent can be introduced by:
Reduction of a 5-formyl or 5-carboxyl derivative:
If the oxadiazole ring is synthesized with a formyl or carboxyl group at the 5-position, reduction with mild hydride reagents (e.g., sodium borohydride) can convert it to the corresponding hydroxymethyl (methanol) group.Nucleophilic substitution:
Alternatively, a halomethyl derivative at position 5 can be converted to the hydroxymethyl group by nucleophilic substitution with hydroxide.
Alternative Routes via 1,2,4-Oxadiazole Precursors
Some patents and literature describe the use of intermediates such as 3-amino-5-phenyl-5,6-dihydro-2H-oxazine derivatives or related heterocycles as precursors, which upon further functional group transformations yield the target oxadiazole derivatives.
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Amidoxime formation | Aromatic nitrile + NH2OH·HCl, base (e.g., NaOH), reflux | Formation of amidoxime intermediate |
| Condensation | Amidoxime + benzoyl chloride or ester, base, solvent (e.g., pyridine) | O-acyl amidoxime intermediate |
| Cyclodehydration | POCl3 or PPA, heat (80–120°C) | Cyclization to 1,2,4-oxadiazole ring |
| Reduction (if needed) | NaBH4 in methanol or ethanol, 0–25°C | Conversion of aldehyde/carboxyl to hydroxymethyl group |
| Purification | Recrystallization or chromatography | Pure this compound |
Detailed Research Findings and Optimization
- The cyclization step is critical and typically requires controlled heating and dehydrating agents to ensure ring closure without decomposition.
- The choice of acid derivative influences the substitution pattern; benzoyl chloride yields phenyl substitution at the 3-position.
- Reduction conditions must be mild to avoid ring opening or over-reduction.
- Purification by recrystallization from solvents such as ethanol or 2-propanol yields high purity products, confirmed by NMR, IR, and mass spectrometry.
- Yields for each step typically range from 70–90%, depending on reaction conditions and purification efficiency.
Summary Table of Preparation Routes
Q & A
Basic: What are the optimal synthetic routes for Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol?
Methodological Answer:
The synthesis typically involves cyclization of precursors like substituted amidoximes or carboxylic acid derivatives. For example, coupling a benzoyl chloride derivative with hydroxylamine under reflux conditions in polar aprotic solvents (e.g., DMF) can yield the oxadiazole core. Subsequent functionalization of the methanol group may require protecting/deprotecting strategies to avoid side reactions . Key steps include:
- Reaction Optimization : Temperature control (80–100°C) and catalyst selection (e.g., EDC/HOBt for amide bond formation) to enhance yield .
- Purification : Column chromatography with ethyl acetate/hexane (1:1) or recrystallization from ethanol to achieve >95% purity .
Basic: How is this compound characterized structurally and functionally?
Methodological Answer:
- Spectroscopy :
- Crystallography : SHELX software refines X-ray diffraction data to resolve bond lengths (e.g., C-O ≈ 1.36 Å) and dihedral angles, confirming planar oxadiazole geometry .
- Mass Spectrometry : Molecular ion peaks (m/z 176.17) validate molecular weight .
Advanced: How can researchers address low yields during the synthesis of this compound?
Methodological Answer:
Low yields often stem from competing side reactions (e.g., hydrolysis of the oxadiazole ring). Mitigation strategies include:
- Solvent Selection : Use anhydrous DMF or THF to minimize moisture-induced degradation .
- Catalyst Tuning : Replace traditional bases (e.g., KCO) with cesium carbonate (CsCO) to improve cyclization efficiency .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 15 min at 100°C vs. 24 hr conventional heating) to reduce decomposition .
Advanced: How to resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- X-Ray Crystallography : SHELXL refinement resolves stereochemical uncertainties (e.g., axial vs. equatorial methanol orientation) using high-resolution data (R-factor < 0.05) .
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate substituent effects .
- Dynamic NMR : Detect rotational barriers in flexible moieties (e.g., phenyl ring flipping) via variable-temperature experiments .
Advanced: How to analyze contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) using analogs from , and 16.
- Assay Standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7 for anticancer assays) and MIC thresholds in antimicrobial tests .
- Mechanistic Probes : Use fluorescence-labeled derivatives (e.g., ST-1628) to track cellular uptake and target engagement via confocal microscopy .
Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Molecular Orbital Analysis : HOMO/LUMO maps (Gaussian 09) identify electrophilic sites (e.g., oxadiazole C-5 position susceptible to nucleophilic attack) .
- Docking Simulations (AutoDock Vina) : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Kinetic Isotope Effects (KIEs) : Quantify ratios in deuterated solvents to confirm rate-determining steps .
Advanced: How to optimize crystallization conditions for X-ray studies?
Methodological Answer:
- Solvent Screening : Test mixtures of chloroform/hexane or ethyl acetate/diethyl ether for slow evaporation .
- Additive Use : Introduce trace DMSO (1% v/v) to reduce crystal defects .
- Cryocooling : Flash-cool crystals in liquid N with glycerol as a cryoprotectant to minimize radiation damage during data collection .
Advanced: How to validate purity for pharmacological studies?
Methodological Answer:
- HPLC-DAD/MS : Use C18 columns (acetonitrile/water gradient) to detect impurities at 254 nm .
- Elemental Analysis : Match experimental C/H/N/O percentages (±0.3%) with theoretical values .
- Thermogravimetric Analysis (TGA) : Confirm stability up to 200°C to exclude solvent residues .
Advanced: What strategies enhance the compound’s solubility for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the methanol group for aqueous solubility, which hydrolyze in vivo .
- Nanoparticle Encapsulation : Use PLGA polymers (50:50 lactide:glycolide) for sustained release .
- Co-Solvent Systems : Prepare DMSO/PEG 400 (10:90) solutions for intravenous administration .
Advanced: How to address discrepancies in thermal stability data across studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
